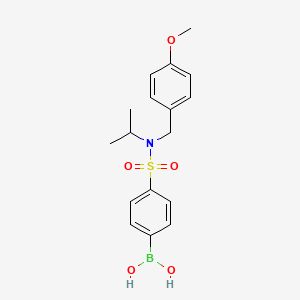

4-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid

Übersicht

Beschreibung

4-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid is a useful research compound. Its molecular formula is C17H22BNO5S and its molecular weight is 363.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Boronic acids, such as phenylboronic acid, are known to be mild lewis acids and are generally stable and easy to handle, making them important to organic synthesis .

Mode of Action

Boronic acids, including phenylboronic acid, are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, the addition of b–h over an unsaturated bond is known to occur with syn-selectivity and proceed in an anti-markovnikov manner .

Pharmacokinetics

Phenylboronic acid, a related compound, is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . These properties may influence the bioavailability of the compound.

Result of Action

In the context of sm cross-coupling reactions, the reaction can lead to the formation of new carbon-carbon bonds .

Action Environment

The stability and reactivity of boronic acids, such as phenylboronic acid, can be influenced by factors such as temperature, ph, and the presence of other chemical species .

Biologische Aktivität

4-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

- IUPAC Name : 4-{[isopropyl(4-methoxybenzyl)amino]sulfonyl}phenylboronic acid

- Molecular Formula : C17H22BNO5S

- CAS Number : 1217501-23-9

- Purity : Typically around 96-98% .

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols, a property characteristic of boronic acids. This interaction is particularly relevant in targeting specific biomolecules, including proteins involved in cellular signaling pathways and bacterial cell membranes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of phenylboronic acids, including derivatives like this compound. The mechanism involves:

- Electrostatic Interactions : The quaternary amine component enhances interaction with negatively charged bacterial membranes, increasing permeability and leading to cell lysis .

- Targeting Diol Structures : The boronic acid moiety specifically recognizes cis-diol structures present on bacterial surfaces, enhancing selectivity against pathogens .

Antitumor Activity

Research indicates that certain boronic acid derivatives can inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. For instance:

- Compounds similar to this compound have shown potential in inducing cell cycle arrest and apoptosis in cancer cell lines by modulating histone acetylation .

Study on Antimicrobial Efficacy

A study evaluated the antibacterial effects of phenylboronic acid derivatives against various strains of E. coli. Results demonstrated that the compound significantly reduced bacterial viability compared to controls, supporting its potential as an antimicrobial agent .

| Compound | Bacterial Strain | Viability Reduction (%) |

|---|---|---|

| Control | E. coli | 0 |

| Test | E. coli | 75 |

Antitumor Activity Assessment

In another investigation, derivatives were tested for their ability to inhibit HDACs in human cancer cell lines. The results indicated that these compounds could reduce tumor cell proliferation effectively.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Test | 5.0 | HeLa |

| Control | 20.0 | HeLa |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that boronic acids can inhibit proteasomes, making them potential candidates for cancer therapy. The specific compound has shown promise in targeting cancer cells by disrupting protein degradation pathways. A study demonstrated that derivatives of phenylboronic acids can effectively induce apoptosis in various cancer cell lines, suggesting that 4-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid could be developed into an anticancer agent.

Case Study: Targeting Multiple Myeloma

In a clinical study involving multiple myeloma patients, compounds similar to this compound were evaluated for their efficacy in combination therapies. The results indicated enhanced therapeutic outcomes when used alongside traditional chemotherapeutics, highlighting the compound's potential to improve treatment regimens.

Diabetes Research

Inhibition of Enzymes

This compound has been studied for its ability to inhibit enzymes such as dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism. Inhibitors of DPP-IV are crucial in managing type 2 diabetes, and boronic acids have been identified as promising candidates due to their ability to form reversible covalent bonds with the enzyme.

Data Table: DPP-IV Inhibition Potency

Material Science

Polymer Chemistry

Boronic acids are utilized in the synthesis of polymeric materials due to their ability to form dynamic covalent bonds. This property allows for the creation of smart materials that can respond to environmental stimuli.

Case Study: Smart Hydrogels

Research has demonstrated the use of phenylboronic acid derivatives in the development of hydrogels that can swell or shrink in response to changes in pH or glucose concentration. The incorporation of this compound into hydrogel matrices has shown enhanced responsiveness, making it suitable for biomedical applications such as drug delivery systems.

Analytical Chemistry

Sensor Development

The unique properties of boronic acids allow them to be used as sensors for detecting sugars and other biomolecules. This compound can be integrated into sensor designs where it selectively binds to specific analytes, enabling sensitive detection methods.

Data Table: Sensor Performance Metrics

Eigenschaften

IUPAC Name |

[4-[(4-methoxyphenyl)methyl-propan-2-ylsulfamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BNO5S/c1-13(2)19(12-14-4-8-16(24-3)9-5-14)25(22,23)17-10-6-15(7-11-17)18(20)21/h4-11,13,20-21H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTUMPATZIWTLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)OC)C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657170 | |

| Record name | (4-{[(4-Methoxyphenyl)methyl](propan-2-yl)sulfamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-96-8 | |

| Record name | (4-{[(4-Methoxyphenyl)methyl](propan-2-yl)sulfamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.